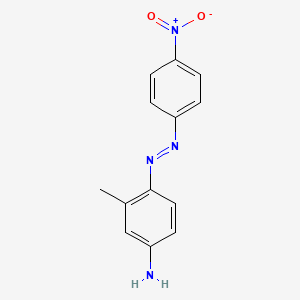

3-Methyl-4-((4-nitrophenyl)azo)benzenamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9-8-10(14)2-7-13(9)16-15-11-3-5-12(6-4-11)17(18)19/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJFVECKROREIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871447 | |

| Record name | 3-Methyl-4-((4-nitrophenyl)azo)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62308-10-5 | |

| Record name | 3-Methyl-4-((4-nitrophenyl)azo)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062308105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-((4-nitrophenyl)azo)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-METHYL-4'-NITROAZOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine

Traditional Diazotization-Coupling Synthesis Pathways

The most common and historically significant method for synthesizing 3-Methyl-4-((4-nitrophenyl)azo)benzenamine is through a two-step process known as diazotization followed by an azo coupling reaction. This pathway is a cornerstone of azo dye chemistry.

The formation of the azo bridge (-N=N-) that characterizes this compound is a classic example of an electrophilic aromatic substitution reaction. nih.gov The two primary reactants, the diazonium salt and the coupling component, have distinct electronic roles.

Diazonium Salt : The diazonium component is formed from a primary aromatic amine, in this case, p-nitroaniline. This amine is converted into a p-nitrobenzenediazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt (Ar-N₂⁺) is a weak electrophile. lkouniv.ac.in The diazonium group is unstable and the reaction is therefore conducted at low temperatures (0–5 °C) to prevent decomposition and the evolution of nitrogen gas. chemguide.co.uk

Coupling Component : The coupling component is an electron-rich aromatic compound that acts as the nucleophile in the reaction. For the synthesis of this compound, the coupling component is m-toluidine (B57737) (3-methylbenzenamine). The amino (-NH₂) and methyl (-CH₃) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic attack by the diazonium salt. lkouniv.ac.in The coupling reaction occurs at the position para to the strongly activating amino group, where electron density is highest, leading to the specific isomeric product.

To maximize the yield and purity of this compound, careful control and optimization of reaction conditions are essential. Key parameters include temperature, pH, and reactant concentration. researchgate.net

pH : The pH of the reaction medium is critical for both stages. Diazotization requires a strongly acidic environment to generate the necessary nitrosonium ion (NO⁺) electrophile. masterorganicchemistry.com However, the subsequent coupling reaction with an aromatic amine like m-toluidine is typically carried out in a mildly acidic to neutral medium. lkouniv.ac.in Maintaining the correct pH prevents unwanted side reactions and ensures the coupling component remains in its most reactive form.

Solvent and Concentration : The reaction is traditionally carried out in an aqueous medium. The concentration of the starting materials can also influence the reaction rate and product yield. researchgate.net

The following table summarizes the optimized conditions for the traditional synthesis pathway.

| Parameter | Condition | Purpose |

| Diazotization Temperature | 0–5 °C | To ensure the stability of the diazonium salt. chemguide.co.uklibretexts.org |

| Diazotization pH | Strongly Acidic (e.g., HCl) | To generate the nitrosonium ion (NO⁺) for reaction. masterorganicchemistry.com |

| Coupling Temperature | 0–5 °C | To control the exothermic coupling reaction. |

| Coupling pH | Mildly Acidic / Neutral | To optimize the nucleophilicity of the coupling component. lkouniv.ac.in |

| Medium | Aqueous Solution | Traditional and effective solvent for the reaction. researchgate.net |

Green Chemistry Approaches to this compound Synthesis

In response to growing environmental concerns, green chemistry principles have been applied to the synthesis of azo compounds. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Sonochemistry, the application of ultrasound to chemical reactions, offers a green alternative to conventional thermal methods. Research on the synthesis of similar organic compounds has shown that ultrasound irradiation can significantly enhance reaction rates, improve yields, and increase product purity. researchgate.net This technique can save more than 70% of the energy required by traditional heating methods. researchgate.net Applying sonication to the diazotization and coupling steps for this compound could therefore provide a more energy-efficient and faster synthetic route.

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign solvent alternative to traditional aqueous and organic media. researchgate.net Conventional aqueous-based diazotization requires high concentrations of mineral acids, leading to significant electrolyte content in wastewater. researchgate.net Synthesizing azo dyes in scCO₂ can eliminate the need for mineral acids and prevent water pollution. researchgate.net Studies on the synthesis of a structurally similar azo dye in scCO₂ demonstrated high theoretical yields (91%) at 80 °C, indicating that this is a viable and eco-friendly method that could be adapted for the production of this compound. researchgate.net

Influence of Precursors and Reaction Design on Molecular Architecture

The precise molecular structure of an azo compound is determined entirely by the choice of the diazonium and coupling components. The regiochemistry of the final product is dictated by the directing effects of the substituents on the precursor molecules.

For this compound, the structure is a direct result of coupling the p-nitrobenzenediazonium ion with m-toluidine.

Influence of Precursors : Altering either of the starting materials will result in a different final product. For example, if aniline (B41778) were used instead of p-nitroaniline as the diazonium component, the final product would lack the nitro (-NO₂) group. Similarly, if aniline were used instead of m-toluidine as the coupling component, the final product would lack the methyl (-CH₃) group.

Reaction Design and Regioselectivity : The specific isomer formed is a consequence of the directing effects of the substituents on the coupling component. The amino group of m-toluidine is a strong activating group and an ortho, para-director. Since the para position is sterically unhindered and electronically activated, the electrophilic diazonium salt preferentially attacks this site, yielding the 4-azo substituted product exclusively. If a different isomer, such as p-toluidine, were used, the para position would be blocked by the methyl group, forcing the coupling to occur at the ortho position relative to the amino group. lkouniv.ac.in

The table below illustrates how changes in precursors affect the final molecular architecture.

| Diazonium Component | Coupling Component | Resulting Product |

| p-Nitroaniline | m-Toluidine | This compound |

| Aniline | m-Toluidine | 3-Methyl-4-(phenylazo)benzenamine |

| p-Nitroaniline | Aniline | 4-((4-Nitrophenyl)azo)benzenamine |

| p-Nitroaniline | p-Toluidine | 2-Methyl-4-((4-nitrophenyl)azo)benzenamine |

Advanced Structural Analysis and Characterization of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of organic compounds. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide complementary information regarding functional groups, atomic connectivity, and electronic transitions within the molecule.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups based on their characteristic absorption frequencies. The IR spectrum of 3-Methyl-4-((4-nitrophenyl)azo)benzenamine is expected to display several key absorption bands that confirm its structural components.

The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the range of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl (-CH₃) group appears just below this value. The presence of the azo (-N=N-) linkage, a key feature of this class of compounds, is generally indicated by a weak to medium intensity band in the 1400–1500 cm⁻¹ region, though its exact position can be influenced by the electronic nature of the aromatic substituents. The nitro group (-NO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically observed near 1500–1560 cm⁻¹ and 1300–1370 cm⁻¹, respectively. actachemicamalaysia.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1580 - 1610 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 |

| Azo (-N=N-) | N=N Stretch | 1400 - 1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the protons of the methyl group (-CH₃) are expected to appear as a singlet in the upfield region, typically around 2.0–2.5 ppm. The amine (-NH₂) protons would likely produce a broad singlet. The aromatic protons on the two distinct benzene (B151609) rings will resonate in the downfield region (approximately 6.5–8.5 ppm). The protons on the nitrophenyl ring are expected to be further downfield due to the strong electron-withdrawing effect of the nitro group, appearing as a pair of doublets characteristic of a 1,4-disubstituted system. The protons on the methylbenzenamine ring will show more complex splitting patterns due to their specific positions relative to the amine, methyl, and azo groups. actachemicamalaysia.com

The ¹³C NMR spectrum will complement the proton data. The methyl carbon should appear at a high field (around 15–25 ppm). The aromatic carbons will resonate in a broad range from approximately 110 to 160 ppm. The carbons directly attached to the nitro group and the azo linkage will be significantly deshielded and appear at the lower end of this range. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| Methyl (-CH₃) | Singlet | 2.0 - 2.5 |

| Amine (-NH₂) | Broad Singlet | 3.5 - 5.0 |

| Aromatic (on aminomethyl-phenyl ring) | Multiplets/Singlet | 6.5 - 7.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (-CH₃) | 15 - 25 |

| Aromatic (C-H) | 110 - 130 |

UV-Visible Spectroscopy as a Structural Probe

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Azo compounds are known for their intense color, which arises from electronic transitions within the conjugated π-system that extends across the azobenzene (B91143) core. The spectrum of this compound is expected to be dominated by a strong absorption band in the visible region (400-500 nm). biointerfaceresearch.com

This absorption is attributed to an intramolecular charge transfer (ICT) transition of the π→π* type. The electron-donating aminomethyl moiety (the "push" group) and the electron-withdrawing nitro group (the "pull" group) at opposite ends of the conjugated system lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). A weaker, lower-energy n→π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group, may also be observed, often as a shoulder on the main absorption band. nih.govresearchgate.net

The position of the absorption maximum (λmax) is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govijcce.ac.ir For push-pull systems like this, an increase in solvent polarity typically leads to a bathochromic shift of the ICT band. researchgate.net

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods reveal molecular connectivity and electronic properties, X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and Derivatives

A search for the specific crystal structure of this compound did not yield a publicly available result. However, the analysis of structurally similar azo compounds provides a reliable model for its expected solid-state conformation. For instance, the crystal structure of dimethyl [(4-methoxyphenyl)((4-phenyldiazenyl)phenyl)amino)methyl]phosphonate, which contains a related azobenzene core, has been determined. ijcce.ac.ir Such studies typically reveal that the azo group adopts a more stable trans (or E) configuration. The crystal packing is stabilized by a network of intermolecular interactions, which can include hydrogen bonds involving the amine group and π-π stacking between aromatic rings.

Based on analyses of related compounds, a representative set of crystallographic parameters can be proposed. ijcce.ac.irresearchgate.net

Table 4: Representative Crystallographic Data for a Structurally Similar Azobenzene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.2 |

| b (Å) | ~19.2 |

| c (Å) | ~11.4 |

| β (°) | ~117 |

| Volume (ų) | ~2194 |

| Z (molecules per unit cell) | 4 |

Note: Data is based on the analysis of a similar compound, dimethyl [(4- methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate, as a predictive model. ijcce.ac.ir

Analysis of Primary Conjugation Planes and Molecular Geometry

The molecular geometry of azobenzene derivatives is crucial for their electronic properties. X-ray diffraction studies on similar molecules show that the C-N=N-C core is generally planar. However, significant twisting between the two aromatic rings is common due to steric hindrance. researchgate.net The dihedral angle between the mean planes of the two phenyl rings can deviate substantially from 0°, often falling in the range of 10-30°. mdpi.com

Characterization of Crystal Systems and Space Groups

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net Crystals of the compound, grown from an acetonitrile (B52724) solution, were determined to belong to the triclinic crystal system. researchgate.net The crystal structure was resolved in the centrosymmetric space group P-1 . researchgate.net

The asymmetric unit of the crystal was found to contain two distinct molecules of the dye (designated as Molecule A and Molecule B) and one molecule of the acetonitrile solvent. researchgate.netresearchgate.net The presence of two independent dye molecules in the asymmetric unit indicates subtle conformational differences between them in the crystalline environment. Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.859(2) Å |

| b | 9.899(2) Å |

| c | 11.417(3) Å |

| α | 78.51(4)° |

| β | 70.37(3)° |

| γ | 80.46(4)° |

| Volume (V) | 918.8(4) ų |

| Molecules per unit cell (Z) | 2 |

Data from Seo, J., et al. (2008). researchgate.net

Intramolecular Tautomerism and Isomerism of Azo Derivatives

The molecular structure of this compound allows for several forms of isomerism and tautomerism, which are characteristic of azo dyes and crucial to their chemical and photophysical properties.

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a common phenomenon in azo dyes, particularly those with a hydroxyl group ortho or para to the azo linkage. However, for aminoazobenzene derivatives like this compound, the equilibrium strongly favors the azo form. researchgate.net Unlike corresponding azonaphthol compounds, which can exist as a mixture of tautomers in solution, azophenols and azoanilines are predominantly found in the azo form at room temperature. researchgate.net The crystal structure of C.I. Disperse Yellow 3 confirms the presence of the azo tautomer in the solid state, with no evidence of the hydrazone form. researchgate.netresearchgate.net This stability is attributed to the preservation of the aromaticity of both phenyl rings in the azo form.

Trans-Cis (E/Z) Isomerization of the Azo Group

Like other azobenzene compounds, this compound can undergo reversible photoisomerization between its more stable trans (E) and less stable cis (Z) geometric isomers. The trans isomer is characterized by a nearly planar structure, while the cis isomer has a non-planar, angular geometry. acs.org

The conversion from the trans to the cis form is typically induced by irradiation with ultraviolet light, often in the 320–350 nm range. acs.org The reverse process, from the thermodynamically less stable cis isomer back to the trans form, can occur either photochemically with light of a different wavelength (e.g., blue light) or, more commonly, through thermal relaxation in the dark. acs.orgnih.gov The rate of this thermal cis → trans isomerization is highly dependent on the molecular structure and the solvent environment. researchgate.networdpress.com For p-aminoazobenzenes in aqueous solutions, the relaxation rates are generally much faster than in nonpolar solvents and can be significantly influenced by pH. researchgate.networdpress.com This isomerization process is fundamental to the function of azobenzene-based molecular switches. nih.gov

Intermolecular Interactions and Supramolecular Organization

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular forces, leading to a specific supramolecular architecture.

Hydrogen Bonding Networks

The supramolecular structure is characterized by weak intermolecular hydrogen bonds that connect the individual dye molecules. researchgate.net Specifically, the molecules form dimeric pairs arranged in a "head-to-tail" fashion. researchgate.netresearchgate.net Furthermore, the acetonitrile solvent molecule, present in the crystal lattice, is also integrated into the hydrogen-bonding network, linking to the dye molecules. researchgate.netresearchgate.net These interactions collectively stabilize the crystal packing arrangement.

Halogen Bonding and Other Non-Covalent Interactions

Although this compound does not itself contain a halogen, the principles of non-covalent interactions observed in similar azo dyes and nitro-substituted aromatic compounds provide a framework for understanding its behavior. In analogous systems where halogens are present, halogen bonding has been identified as a significant directional force in crystal engineering. For instance, in certain bis-azo dyes, Cl⋯O and Cl⋯F halogen bonds have been observed, with their formation being dependent on the electronic properties of substituents on the aromatic rings.

For this compound, the primary non-covalent interactions expected to govern its crystal packing are hydrogen bonds, π-π stacking, and dipole-dipole interactions. The amino group (-NHCH₃) is a potent hydrogen bond donor, while the nitro group (-NO₂) and the nitrogen atoms of the azo bridge (-N=N-) are potential hydrogen bond acceptors.

Key Potential Non-Covalent Interactions:

| Interaction Type | Donor | Acceptor | Potential Significance |

| Hydrogen Bonding | N-H of the amino group | O of the nitro group, N of the azo bridge | Strong directional interaction, likely to be a primary driver of the supramolecular structure. |

| π-π Stacking | Phenyl rings | Phenyl rings | Contributes to the stabilization of the crystal lattice through the interaction of aromatic systems. |

| Dipole-Dipole Interactions | The polar nitro group | The polar nitro group and other polar functionalities | Weaker, less directional forces that contribute to the overall packing energy. |

| C-H···π Interactions | C-H bonds of the methyl group and aromatic rings | Phenyl rings | Weak hydrogen bonds that can play a role in the fine-tuning of the crystal packing. |

These interactions are crucial in stabilizing the three-dimensional structure of molecules in the solid state. Theoretical calculations on related systems have demonstrated that such non-covalent forces play a significant role in the stabilization of intermolecular networks.

Supramolecular Arrangements and Self-Assembly

The interplay of the aforementioned non-covalent interactions is expected to lead to well-defined supramolecular arrangements and self-assembly in the crystalline state of this compound. The directional nature of hydrogen bonding, combined with the stacking of aromatic rings, often results in the formation of one-, two-, or three-dimensional networks.

In many organic compounds with similar functionalities, hydrogen bonds often form chains or sheets. For example, molecules of a related compound, N-(4-methoxyphenyl)-nitrobenzenesulfonamide, form infinite three-dimensional networks or ladder-shaped sheets depending on the position of the nitro group, which significantly affects the intermolecular interactions. It is plausible that this compound would self-assemble into layered structures, with π-π stacking interactions occurring between the aromatic rings of adjacent molecules within the layers, and hydrogen bonds providing connectivity both within and between the layers.

The self-assembly of azo dyes can also be influenced by the formation of inclusion complexes or non-covalent binding with other molecules, such as polymers. While this is a broader aspect of their supramolecular chemistry, it highlights the versatility of the functional groups present in this compound to engage in a range of intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including azo dyes. DFT calculations are instrumental in determining various molecular properties, from optimized geometries to spectroscopic parameters. acs.org Its time-dependent extension, TD-DFT, is particularly adept at describing excited-state properties and predicting electronic absorption spectra. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acadpubl.eu A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive. orientjchem.org

In 3-Methyl-4-((4-nitrophenyl)azo)benzenamine, the HOMO is expected to be localized primarily on the electron-rich aminobenzene moiety, while the LUMO is likely to be concentrated on the electron-deficient nitrophenyl group. This distribution facilitates an intramolecular charge transfer upon electronic excitation. The specific energy values of the HOMO, LUMO, and the resulting energy gap can be quantitatively determined through DFT calculations, providing valuable insights into the molecule's electronic behavior.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Prediction of Spectroscopic Parameters (Vibrational, Electronic)

TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis). researchgate.net For an azo dye like this compound, these calculations can identify the electronic transitions responsible for its color. The predicted spectrum would likely show a strong absorption band in the visible region, corresponding to the π → π* transition within the delocalized azo system, and other bands in the UV region.

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the azo bridge, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl and amino groups, and parts of the aromatic rings, would exhibit positive potential.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. orientjchem.org These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org

These parameters are calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons.

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of the resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Aromaticity Indices and π-Electron Delocalization Studies

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Various computational indices have been developed to quantify the degree of aromaticity. These include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can be applied to the phenyl rings of this compound to assess their aromatic character and how it is influenced by the substituents and the azo bridge.

Furthermore, studies of π-electron delocalization, often performed using Natural Bond Orbital (NBO) analysis, can reveal the extent of electronic communication between the two aromatic rings through the -N=N- linker. This delocalization is fundamental to the molecule's color and electronic properties.

Theoretical Modeling of Solvent Effects on Electronic Structure and Spectra

Computational chemistry provides a powerful lens for examining the influence of the solvent environment on the electronic properties and spectral characteristics of this compound. Theoretical models allow for a detailed investigation of solute-solvent interactions, which are crucial in understanding the solvatochromism of this push-pull azo dye. These studies typically employ quantum mechanical calculations to predict how the electronic structure and absorption spectra of the molecule change in solvents of varying polarity.

The primary theoretical approach for modeling solvent effects is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variations like the Integral Equation Formalism PCM (IEFPCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach allows for the calculation of the electronic structure of the solute molecule within a solvent cavity, accounting for the electrostatic interactions between the solute and the solvent.

For calculating the electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. researchgate.net When combined with an implicit solvent model, TD-DFT can predict the vertical excitation energies and oscillator strengths of the molecule in different solvents. This allows for the simulation of the UV-Visible absorption spectra and the prediction of solvatochromic shifts.

Research on analogous push-pull azo dyes, such as Disperse Red 1, has demonstrated that the electronic transitions are highly sensitive to the solvent environment. nih.gov The lowest energy absorption band in these dyes is typically a π→π* transition with significant intramolecular charge transfer (ICT) character. This transition involves the movement of electron density from the electron-donating group (the substituted benzenamine moiety) to the electron-accepting group (the nitrophenyl moiety).

In the ground state, this compound has a certain dipole moment. Upon photoexcitation to the ICT state, there is a substantial increase in the dipole moment due to the charge separation. researchgate.net Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a lowering of the transition energy and, consequently, a bathochromic (red) shift in the absorption maximum (λmax) as the solvent polarity increases. indexcopernicus.com

Theoretical calculations on similar aminoazobenzene dyes have consistently shown this trend. scispace.com As the dielectric constant of the solvent increases, the calculated λmax for the ICT band shifts to longer wavelengths. These computational findings are generally in good agreement with experimental observations. mdpi.com

Below is an illustrative data table, based on theoretical studies of structurally similar push-pull azo dyes, demonstrating the expected solvent effects on the principal absorption maximum (λmax) of this compound calculated using TD-DFT with a PCM solvent model.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 450 | - |

| Toluene | 2.38 | 465 | +15 |

| Chloroform | 4.81 | 478 | +28 |

| Ethanol | 24.55 | 495 | +45 |

| Acetonitrile (B52724) | 37.50 | 505 | +55 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | 515 | +65 |

The data illustrates a clear positive solvatochromism, where the absorption maximum undergoes a bathochromic shift with increasing solvent polarity. This trend is a hallmark of molecules with a significant increase in dipole moment upon electronic excitation. The theoretical models effectively capture the stabilization of the charge-transfer excited state by the polar solvent environment. These computational investigations are invaluable for interpreting experimental spectra and for the rational design of new dyes with tailored solvatochromic properties.

Photophysical Properties and Optical Responses of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine

Electronic Absorption Characteristics

The electronic absorption spectrum of 3-Methyl-4-((4-nitrophenyl)azo)benzenamine is defined by its conjugated π-electron system, which is influenced by both an electron-donating group (the methylamino group) and a strong electron-withdrawing group (the nitro group). This "push-pull" architecture is fundamental to its optical properties. truman.edu

Characterization of π→π* and n→π* Transitions

The UV-visible spectrum of azo compounds like this compound is typically characterized by two main absorption bands corresponding to different electronic transitions. uzh.chwikipedia.org

The most intense and prominent band, located in the visible region, is assigned to a π→π* transition. This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are π-type orbitals spread across the conjugated system of the molecule. lumenlearning.comlibretexts.org For Disperse Orange 1, theoretical calculations using Density Functional Theory place the maximum absorbance (λmax) for this transition at approximately 439 nm, which is consistent with the compound's orange color. chemtube3d.com This high-wavelength absorption is a direct consequence of the extended conjugation and the push-pull nature of the substituents, which narrows the HOMO-LUMO energy gap. lumenlearning.com

A second, much weaker absorption band, characteristic of the azo group (-N=N-), is attributed to an n→π* transition. uzh.chlibretexts.org This transition involves promoting a non-bonding electron (n), located in a lone pair orbital on one of the nitrogen atoms, to the antibonding π* orbital. libretexts.org These transitions are typically lower in energy (occur at longer wavelengths) than the primary π→π* transition but have a significantly lower probability, resulting in a much weaker absorption band. uzh.chlibretexts.org Often, this weak band is obscured by the tail of the much stronger π→π* absorption band. libretexts.org

Intramolecular Charge Transfer (ICT) Mechanisms

The push-pull electronic structure of this compound facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. truman.edu When the molecule absorbs a photon, there is a substantial redistribution of electron density. The electron-donating amino group pushes electron density into the π-system, while the electron-withdrawing nitro group pulls density towards itself. truman.edu

This process creates an excited state that is significantly more polar than the ground state. A key mechanistic aspect of ICT in similar nitroaromatic chromophores involves a structural change, specifically the twisting of the nitrophenyl group relative to the rest of the molecule. researchgate.net This torsional motion in the excited state helps to stabilize the charge-separated state. nih.gov The ICT character of the excited state is fundamental to the molecule's sensitivity to its environment, as seen in solvatochromism. mdpi.com

Solvatochromism and Halochromism Phenomena

The electronic transitions of this compound are sensitive to the surrounding medium, leading to observable changes in its absorption spectrum. This sensitivity is manifested as solvatochromism (solvent-dependent color) and halochromism (pH-dependent color).

Influence of Solvent Polarity on Absorption and Emission Spectra

Solvatochromism arises from differential solvation of the ground and excited states of the dye molecule. As the excited ICT state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This differential stabilization typically leads to a red shift (bathochromic shift) in the absorption maximum as the energy gap for the electronic transition is reduced.

Studies on the isomerization kinetics of Disperse Orange 1 have been conducted in a range of solvents with varying polarities, including cyclohexane (B81311) (nonpolar), toluene, benzene (B151609), tetrahydrofuran, acetone, and 3-pentanol (B84944) (polar). wordpress.commorressier.com The behavior and reaction rates in these different media underscore the significant role of solvent-solute interactions, which are the basis of solvatochromism. The rates of thermal isomerization, for instance, are highly influenced by the polarity of the solvent, which indicates a strong interaction between the solvent and the transition state of the molecule. morressier.com

Table 1: Solvents Used in Kinetic Studies of Disperse Orange 1 Demonstrating a Range of Polarities This table is generated based on data from cited research papers for illustrative purposes.

| Solvent | Type |

|---|---|

| Cyclohexane | Nonpolar |

| Toluene | Nonpolar |

| Benzene | Nonpolar |

| Tetrahydrofuran | Polar Aprotic |

| Acetone | Polar Aprotic |

pH-Dependent Spectroscopic Responses (Acidochromism) and Mechanisms

Halochromism, or acidochromism, refers to the change in color of a compound with a change in pH. orientjchem.org In azo dyes like this compound, this phenomenon is typically governed by the protonation or deprotonation of specific functional groups, leading to an equilibrium between different tautomeric forms. researchgate.net

The primary mechanism involves the azo-hydrazone tautomerism. researchgate.net In neutral or acidic conditions, the molecule exists predominantly in the yellow-orange azo form. However, under basic conditions, a proton can be abstracted, or under strongly acidic conditions, a proton can be added to one of the azo nitrogen atoms. Protonation can lead to the formation of a quinoid-like hydrazone tautomer, which has a different conjugated system. researchgate.netscirp.org This structural change alters the electronic transitions, typically causing a large bathochromic shift and a change in color, often to red or blue. orientjchem.org The amino group in this compound can also be protonated in acidic solutions, which would alter the electronic properties of the donor portion of the molecule and thus affect the absorption spectrum.

Photoisomerization Dynamics and Mechanisms

A hallmark of azobenzene (B91143) derivatives is their ability to undergo reversible trans-cis photoisomerization around the central N=N double bond. wordpress.com this compound is no exception and this property has been utilized in flash photolysis experiments. truman.eduwikipedia.org

The process begins with the thermodynamically stable trans isomer absorbing a photon of light, which promotes it to an electronically excited state. From this excited state, the molecule undergoes a rapid relaxation to the ground electronic state of the less stable cis isomer. wordpress.com Due to the steric hindrance between the two substituted phenyl rings, the cis isomer is energetically unfavorable. wordpress.com Consequently, the cis isomer will thermally isomerize back to the more stable trans form in a process that can be monitored spectroscopically. wordpress.commorressier.com

Photoexcitation: trans + hν → trans* (excited state)

Isomerization: trans* → cis (ground state)

Thermal Relaxation: cis → trans (ground state) wordpress.com

The mechanism for the isomerization in the excited state for push-pull systems is thought to occur via rotation about the N=N bond, which develops more single-bond character in the ICT excited state. researchgate.net The subsequent thermal back-reaction from cis to trans in the ground state is believed to proceed through an inversion mechanism at one of the nitrogen atoms. wordpress.com

Reversible Trans-Cis Interconversion by Light

Like other azobenzene derivatives, this compound can exist in two isomeric forms: a thermally stable trans isomer and a less stable cis isomer. wordpress.com The molecule undergoes a reversible photo-isomerization process upon exposure to light. wordpress.comchemtube3d.com

The process begins when the stable trans isomer absorbs a photon of light, which promotes the molecule to an electronically excited state. wordpress.com From this excited state, it rapidly relaxes to the ground electronic state of the cis form. wordpress.com This conversion from the trans to the cis isomer happens very quickly. Subsequently, the less stable cis isomer will thermally convert back to the more energetically favored trans isomer. wordpress.com This entire trans → cis → trans isomerization cycle is completely reversible and can be repeated multiple times. wordpress.com Flash photolysis is a common experimental technique used to study these isomerization effects by initiating the photochemical transformation with a flash of light and then monitoring the thermal relaxation back to the stable state. wordpress.comwikipedia.orgcolostate.edu

Structural Factors Influencing Isomerization Kinetics and Photostability

The kinetics of the cis-to-trans thermal isomerization are not intrinsic to the azo bond alone but are highly influenced by the structural and electronic properties of the molecule, as well as its environment. wordpress.com this compound is characterized as a "push-pull" type azobenzene. This is because it possesses an electron-donating group (the methyl-substituted benzenamine) at one end of the conjugated system and a strong electron-accepting group (the nitro group) at the other end. quizlet.com

This push-pull architecture has a dramatic effect on the molecule's spectroscopic properties and isomerization kinetics. wordpress.com The rate of thermal isomerization is particularly sensitive to the polarity of the solvent. colostate.edumorressier.com Studies on the closely related Disperse Orange 1 (4-anilino-4'-nitroazobenzene) show that the isomerization mechanism is likely to proceed via a rotation about the N=N double bond, and the rate of this process is influenced by solvent-solute interactions with a charged transition state. colostate.edumorressier.com The rate constant for this thermal decay varies significantly with the solvent used, which can be attributed to the solvent's ability to stabilize the transition state of the isomerization. colostate.edu

Table 1: Isomerization Rate Constants for Disperse Orange 1 in Various Solvents at Ambient Temperature Data extracted from a study on the closely related compound 4-anilino-4'-nitroazobenzene.

| Solvent | Rate Constant (s⁻¹) |

| Toluene | 0.0039 |

| Benzene | 0.0044 |

| Tetrahydrofuran | 0.0053 |

| Acetone | 0.0084 |

| This table was generated based on data from cited research articles. colostate.edu |

Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic structures, such as push-pull azobenzenes, have attracted considerable attention for their nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic NLO materials often exhibit advantages like fast response times and high nonlinear polarization rates. nih.gov

Theoretical Prediction of Hyperpolarizability and Related Parameters

The NLO response of a molecule is quantified by its hyperpolarizability. wikipedia.org Theoretical methods, particularly quantum chemical calculations using Density Functional Theory (DFT), are widely employed to predict NLO parameters. researchgate.netdtic.milphyschemres.org These calculations can determine properties like the dipole moment, polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of NLO activity. physchemres.org

For this compound, theoretical calculations can elucidate its electronic structure. For instance, DFT calculations at the B3LYP/6-31G* level for the similar Disperse Orange 1 have been used to determine the HOMO/LUMO energy gap, which corresponds to a maximum absorbance of 439 nm. chemtube3d.com A direct relationship is often observed between a smaller HOMO-LUMO energy gap and a larger first-order hyperpolarizability (β), indicating a stronger NLO response. physchemres.org

Structure-Property Relationships for NLO Activity

The significant NLO activity in molecules like this compound is a direct consequence of its "push-pull" electronic structure. quizlet.com The molecule is designed with an electron donor group (the amino group) and an electron acceptor group (the nitro group) at opposite ends of a π-conjugated system (the azobenzene bridge).

The benzenamine moiety, particularly with the additional electron-donating methyl group, acts as the electron donor. The nitro group (-NO2) is a very strong electron-withdrawing group and serves as the acceptor. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor through the π-electron bridge of the azo system. This ICT is fundamental to producing a large change in dipole moment upon excitation, which in turn leads to a high molecular first hyperpolarizability (β) and a strong NLO response. The efficiency of this charge transfer is directly related to the strength of the donor and acceptor groups and the length and nature of the conjugated bridge.

Advanced Applications of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine in Materials Science and Chemical Sensing

Optoelectronic and Photonic Applications

The unique electronic and photophysical properties of azo dyes, stemming from their extended π-conjugated systems, make them promising candidates for various optoelectronic and photonic applications. The ability to absorb light in the visible spectrum and undergo reversible isomerization processes are key features that are being explored for the development of advanced materials.

Development in Dye-Sensitized Solar Cells (DSSC) and Light Harvesting

Dye-sensitized solar cells (DSSCs) have emerged as a cost-effective alternative to conventional silicon-based solar cells. researchgate.netcore.ac.uk In a DSSC, a photosensitive dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to generate an electric current. core.ac.ukchalcogen.ro Azo dyes are considered potential sensitizers for DSSCs due to their high molar extinction coefficients, straightforward synthesis, and tunable optical properties. researchgate.netresearchgate.net

To illustrate the typical performance of azo dyes in DSSCs, the following table presents data for a series of synthesized azo dyes.

| Dye ID | Voc (V) | Jsc (mA·cm-2) | FF | η (%) |

| Dye 1 | 0.407 | 0.730 | - | 0.180 |

| Dye 2 | - | - | - | 4.71 |

| Dye 3 | 0.434 | 1.070 | - | 4.82 |

| Data sourced from studies on various novel azo dyes and is for illustrative purposes only as specific data for 3-Methyl-4-((4-nitrophenyl)azo)benzenamine was not found. researchgate.net |

Potential as Molecular Switches and Photoresponsive Materials

The defining characteristic of azobenzene (B91143) and its derivatives is the ability to undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. nih.gov This photoisomerization leads to a significant change in the molecular geometry and, consequently, the material's physical and optical properties. This behavior forms the basis for their application as molecular switches and in the development of photoresponsive materials. researchgate.net

The photostationary state, which is the equilibrium ratio of trans and cis isomers under continuous irradiation, is another important characteristic of a photoswitchable molecule. researchgate.net This state depends on the wavelength of light used and the absorption spectra of the two isomers. researchgate.net The ability to control the isomeric state of azo dyes with light has been harnessed in various applications, including the photo-orientation of liquid crystals and the creation of photo-switchable surfaces. researchgate.netkyushu-u.ac.jp

Chemical and pH Sensing Applications

The sensitivity of the electronic structure of azo dyes to their chemical environment makes them suitable candidates for applications in chemical and pH sensing. Changes in the surrounding medium can lead to noticeable alterations in their absorption and emission spectra, forming the basis of colorimetric and fluorescent sensors.

Design Principles for pH Indicators

Azo compounds containing acidic or basic functional groups can exhibit halochromism, which is the change in color with a change in pH. researchgate.net This property allows them to be used as pH indicators. The color change is due to the protonation or deprotonation of the molecule, which alters the electronic structure and, consequently, the wavelengths of light it absorbs. researchgate.netuchile.cl

While the halochromic properties of this compound have not been specifically detailed in the available literature, a study on a structurally similar compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, demonstrated significant color changes between acidic, neutral, and basic media. researchgate.net In a neutral and acidic medium, this compound appeared yellow, while in a basic medium, it turned red. researchgate.net This suggests that the presence of the nitro group and the potential for tautomerism in the azo structure can lead to pH-sensitive spectral shifts. The UV-Vis absorption spectra of azo dyes are typically sensitive to the pH of the solution, with the azo tautomer being favored in acidic conditions and the hydrazo tautomer in alkaline conditions. researchgate.net

The following table illustrates the change in the maximum absorption wavelength (λmax) of an azo compound in different pH environments, demonstrating the principle of halochromism.

| Solvent | Medium | λmax (nm) |

| Acetonitrile (B52724) | Neutral | 316 |

| Acetonitrile | Acidic | 315 |

| Acetonitrile | Basic | 468 |

| Data is for the related compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde and is for illustrative purposes. researchgate.net |

Sensing Mechanisms for Specific Analytes

Beyond pH sensing, azo dyes can be functionalized to act as chemosensors for the detection of specific analytes, such as metal ions. acs.orgmdpi.comresearchgate.netmeasurebiology.org The design of such sensors involves incorporating a receptor unit into the dye molecule that can selectively bind with the target analyte. This binding event then triggers a change in the dye's photophysical properties, leading to a detectable signal, often a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). acs.orgmdpi.com

While there is no specific research available on the use of this compound as a chemosensor, the general principle involves the coordination of the analyte with heteroatoms (such as nitrogen and oxygen) present in the dye's structure. This interaction can alter the intramolecular charge transfer (ICT) characteristics of the dye, resulting in a shift in its absorption or emission spectrum. researchgate.net For example, a colorimetric sensor array for heavy metal ions has been developed based on the interaction of the ions with thiols, which in turn affects the pH of the solution and the color of a pH indicator. measurebiology.org

Role in Liquid Crystalline Materials and Optically Active Systems

The rigid, rod-like structure of many azobenzene derivatives makes them suitable building blocks for liquid crystalline materials. nih.govnih.gov Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The incorporation of azo dyes into liquid crystal systems can impart photoresponsive behavior, allowing for the light-induced control of the material's properties. researchgate.net

While there is no direct evidence to suggest that this compound itself exhibits liquid crystalline phases, its molecular structure contains features, such as the rigid azobenzene core, that are common in liquid crystalline molecules. nih.govresearchgate.net The presence of a lateral methyl group and a terminal nitro group can influence the mesomorphic properties of the molecule. researchgate.net Studies on other azo compounds have shown that the introduction of such side groups can affect the stability and type of liquid crystal phases formed. researchgate.net

Furthermore, the incorporation of chiral azo dyes into nematic liquid crystals can induce a chiral nematic (cholesteric) phase. uchile.clmdpi.commdpi.comsoton.ac.uk The helical twisting power of the chiral dopant determines the pitch of the resulting helical structure. The photoisomerization of the chiral azo dye can be used to dynamically control the pitch of the chiral nematic phase, making these materials interesting for applications in optical sensors and tunable photonic devices. mdpi.com Although research on the use of this compound in optically active systems is not available, the general principles of chiral induction by azo dyes in liquid crystals are well-established. mdpi.comsoton.ac.uk

Degradation Pathways and Environmental Persistence of 3 Methyl 4 4 Nitrophenyl Azo Benzenamine

Mechanistic Studies of Chemical Degradation

Chemical degradation of 3-Methyl-4-((4-nitrophenyl)azo)benzenamine, particularly through advanced oxidation processes (AOPs), involves highly reactive transient species. The primary mechanism is the attack by powerful radicals, such as hydroxyl radicals (•OH), which can initiate the breakdown of the stable aromatic and azo structure. researchgate.net The degradation can also be initiated by reductive species like hydrated electrons (e-aq) or hydrogen atoms, which specifically target the electron-deficient azo linkage. researchgate.net Thermal degradation provides another pathway where high temperatures supply the energy needed to break the molecule's chemical bonds, leading to the formation of aromatic free radicals and the liberation of nitrogen gas. researchgate.net

The breakdown of this compound is often initiated by a one-electron oxidation or reduction event. researchgate.netrsc.org In oxidative pathways, a hydroxyl radical can abstract an electron from the dye molecule, forming a dye radical cation. rsc.org This radical cation is unstable and can undergo subsequent reactions, including deprotonation or coupling reactions, that lead to the cleavage of the chromophore. rsc.org

Alternatively, the degradation can proceed through the thermal scission of the phenyl-nitrogen bonds. Studies on various azobenzene (B91143) dyes have shown that thermal degradation results in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. researchgate.net This process appears to occur in a stepwise manner, where one of the phenyl-nitrogen bonds cleaves first to form a phenyl radical and an azo phenyl radical. This is followed by the rapid loss of a nitrogen molecule to produce a second phenyl radical. researchgate.net The specific point of initial bond scission is heavily influenced by the electronic nature of the substituents on the aromatic rings.

Environmental conditions play a critical role in dictating the rate and efficiency of chemical degradation. Temperature and the availability of oxygen are two of the most significant factors.

Temperature: In general, an increase in temperature accelerates the rate of chemical degradation. This is consistent with the Arrhenius equation, where higher temperatures provide the necessary activation energy for reactions to occur. nih.gov Kinetic studies on the degradation of various azo dyes consistently show a positive correlation between temperature and the reaction rate constant. mdpi.comresearchgate.net For instance, in heterogeneous photo-Fenton processes, degradation efficiency for azo dyes has been observed to increase significantly as the temperature is raised from 25°C to 60°C. mdpi.comresearchgate.net

Table 1: Effect of Temperature on the Degradation of Azo Dyes in a Photo-Fenton-like Process This interactive table summarizes research findings on the temperature-dependent degradation of various azo dyes, illustrating a common trend applicable to related compounds.

| Dye | Temperature (°C) | Degradation Efficiency (after 180 min) | Pseudo-first-order rate constant (k, min⁻¹) |

| Acid Red 18 | 25 | 62.3% | Data not specified |

| Acid Red 18 | 40 | >80% (estimated) | Data not specified |

| Acid Red 18 | 60 | >94% | Data not specified |

| Orange II | 25 | 83.8% | Data not specified |

| Orange II | 90 | Not specified | 0.022 |

| Methylene Blue | 90 | Not specified | 0.025 |

Data sourced from kinetic studies on azo dye degradation. nih.govmdpi.com

Oxygen: The role of oxygen is complex and depends on the specific degradation pathway. In oxidative degradation processes, such as ozonation or AOPs that generate hydroxyl radicals, oxygen is a fundamental component. scispace.com However, in reductive degradation pathways, the presence of oxygen can be inhibitory. For instance, the microbial enzyme azoreductase, which is crucial for the anaerobic cleavage of the azo bond, is oxygen-sensitive. The introduction of even limited amounts of oxygen can adversely affect its activity and significantly decrease the rate of color removal. researchgate.net Therefore, complete mineralization often requires a sequential anaerobic (reductive) and aerobic (oxidative) process. ijcmas.com

Photodegradation Processes and Mechanisms

Photodegradation occurs when light energy initiates the breakdown of the dye molecule. This can happen through two main pathways: direct photolysis, where the dye molecule itself absorbs a photon, or indirect photolysis, which is mediated by a photocatalyst.

In direct photolysis, the absorption of UV or visible light excites the π-electrons within the chromophore (the -N=N- group and associated aromatic rings). This excitation can lead to the breaking of chemical bonds, particularly the cleavage of the azo linkage, resulting in decolorization.

More commonly, environmental degradation is facilitated by indirect photocatalysis, often involving semiconductor particles like titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govnih.gov The process is initiated when the catalyst absorbs a photon of sufficient energy, creating an electron-hole pair. The highly reactive hole in the valence band can directly oxidize the dye molecule. Simultaneously, the electron in the conduction band can react with adsorbed oxygen to produce superoxide (B77818) radical anions (O₂•⁻). These reactive oxygen species, along with hydroxyl radicals formed from the reaction of holes with water, are powerful oxidizing agents that attack and progressively break down the dye molecule into smaller, less harmful compounds. nih.gov

Biotransformation Pathways and Molecular Alterations

The microbial degradation of this compound is a multi-step process that typically requires both anaerobic and aerobic conditions for complete mineralization. ijcmas.com The initial and most critical step is the reductive cleavage of the azo bond.

Under anaerobic conditions, microorganisms utilize enzymes, primarily azoreductases, to break the nitrogen-nitrogen double bond (-N=N-). ijcmas.com This reaction uses the dye as an electron acceptor and results in the decolorization of the molecule. The cleavage of this compound yields two separate aromatic amine compounds: 4-nitroaniline and 3-methyl-1,4-benzenediamine .

These resulting aromatic amines are often more persistent and require a subsequent aerobic stage for their degradation. researchgate.net While the specific pathway for 3-methyl-1,4-benzenediamine is not fully elucidated, the degradation of similar compounds provides a likely model. The pathway for the related compound 3-methyl-4-nitrophenol (B363926) (3M4NP) has been shown to proceed through intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before the aromatic ring is cleaved by dioxygenase enzymes. frontiersin.org It is plausible that the aerobic degradation of the amine intermediates from the parent dye follows a similar sequence of hydroxylation, deamination, and ring-opening reactions, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

Table 2: Proposed Biotransformation Pathway for this compound This table outlines the sequential steps and key intermediates involved in the microbial breakdown of the target compound.

| Stage | Condition | Key Enzyme(s) | Process | Products/Intermediates |

| 1. Reductive Cleavage | Anaerobic | Azoreductase | Cleavage of the azo (-N=N-) bond. The dye molecule is reduced, leading to complete decolorization. | 4-nitroaniline, 3-methyl-1,4-benzenediamine |

| 2. Aerobic Degradation | Aerobic | Monooxygenases, Dioxygenases | Hydroxylation, deamination, and subsequent opening of the aromatic rings. This stage mineralizes the intermediate aromatic amines. | Methylhydroquinone (MHQ), 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ), CO₂, H₂O, NH₃ |

Pathway constructed based on general azo dye degradation principles and specific studies on related intermediates. ijcmas.comfrontiersin.org

Structural Factors Influencing Environmental Stability and Breakdown

The environmental stability of this compound is a direct consequence of its molecular structure. The molecule's core consists of two stable aromatic rings linked by an azo bond, which forms a large, conjugated π-electron system responsible for its color. This structure is inherently resistant to degradation.

The substituents on the aromatic rings play a crucial role in modifying this stability. The molecule exhibits a distinct electronic asymmetry, functioning as a D-π-A (Donor-π-Acceptor) system. nih.gov

Electron-Withdrawing Group: The nitro group (-NO₂) on one phenyl ring is strongly electron-withdrawing. This feature generally increases the dye's resistance to oxidative attack and enhances its stability. researchgate.net

Electron-Donating Groups: The amino (-NH₂) and methyl (-CH₃) groups on the other phenyl ring are electron-donating. These groups can make the aromatic ring more susceptible to electrophilic attack.

This electronic push-pull configuration influences the molecule's reactivity. Studies on the thermal degradation of azobenzene dyes have shown that electron-withdrawing groups enhance the dissociation of the adjacent phenyl-nitrogen bond. researchgate.net Therefore, in this compound, the C-N bond on the nitrophenyl side is predicted to be more labile under thermal stress compared to the C-N bond on the side with the amino and methyl groups. This structural asymmetry is a key factor governing its initial fragmentation pattern during chemical or thermal degradation.

Future Research Directions and Emerging Trends for 3 Methyl 4 4 Nitrophenyl Azo Benzenamine

Design of Novel Derivatives with Tuned Electronic and Optical Properties

A significant area of future research lies in the rational design and synthesis of novel derivatives of 3-Methyl-4-((4-nitrophenyl)azo)benzenamine to precisely control their electronic and optical characteristics. The parent molecule's properties are dictated by the intramolecular charge transfer (ICT) between the electron-donating aminomethyl group and the electron-withdrawing nitro group, mediated by the π-conjugated azo bridge. By systematically modifying this structure, a diverse library of compounds with tailored functionalities can be developed.

Future investigations will likely focus on several key strategies:

Substitution Effects: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on the phenyl rings will profoundly influence the electronic energy levels (HOMO and LUMO) and, consequently, the absorption and emission spectra of the molecule. For instance, the incorporation of additional nitro groups could enhance the electron-accepting strength, leading to a bathochromic (red) shift in the absorption maximum. Conversely, the introduction of stronger electron-donating groups, such as alkoxy or dialkylamino moieties, could induce a hypsochromic (blue) shift or enhance the ICT character, potentially leading to interesting nonlinear optical (NLO) properties. researchgate.net A series of azo disperse dyes containing dicyanovinyl groups, for example, exhibited bathochromic shifts and darker colors due to the increased electron-withdrawing strength. researchgate.net

Extended Conjugation: Extending the π-conjugated system by incorporating moieties like vinyl, ethynyl, or larger aromatic systems (e.g., naphthalene, anthracene) can lead to a significant red-shift in the absorption spectrum, pushing it towards the near-infrared (NIR) region. This is particularly relevant for applications in fields such as photothermal therapy and telecommunications.

Heterocyclic Integration: The replacement of one or both of the phenyl rings with heterocyclic systems (e.g., thiophene, pyridine, thiazole) can introduce new electronic features and intermolecular interaction sites. researchgate.net Thiazole-containing azo dyes, for instance, have been synthesized and their electrochemical and photoisomerization properties studied. mdpi.com This approach can be used to fine-tune not only the color but also properties like solubility and metal-ion coordination ability. researchgate.net

The systematic exploration of these synthetic modifications, coupled with detailed spectroscopic and electrochemical characterization, will be crucial for establishing structure-property relationships. This knowledge will enable the predictive design of new derivatives of this compound with precisely engineered electronic and optical properties for targeted applications.

Integration into Advanced Material Systems for Specific Applications

A key trend in materials science is the integration of functional molecules into larger, more complex systems to create advanced materials with emergent properties. Future research on this compound will undoubtedly explore its incorporation into a variety of material matrices to harness its unique characteristics for specific applications.

Potential areas of investigation include:

Polymer-Based Systems: Dispersing or covalently attaching derivatives of this compound into polymer matrices can lead to the development of photoresponsive materials. The well-known trans-cis photoisomerization of the azo group upon irradiation with light of a specific wavelength can be exploited to induce changes in the macroscopic properties of the polymer, such as its shape, color, or surface wettability. This opens up possibilities for applications in areas like optical data storage, smart textiles, and soft robotics.

Liquid Crystal Displays: The rod-like shape of azo dyes like this compound makes them suitable for use as guest molecules in liquid crystal (LC) hosts. researchgate.net The orientation of the dye molecules can be controlled by an external electric field, which in turn modulates the absorption of polarized light. This principle is the basis for guest-host liquid crystal displays (GH-LCDs). Future research could focus on designing derivatives with improved solubility in LC media and higher dichroic ratios for enhanced display performance.

Organic Photovoltaics (OPVs): Azo compounds can act as electron donors or acceptors in organic solar cells. By carefully tuning the energy levels of this compound derivatives, it may be possible to create efficient bulk heterojunction (BHJ) solar cells in combination with other organic semiconductor materials. mdpi.com Research in this area would involve optimizing the molecular design to enhance charge separation and transport within the device.

Sensors: The electronic properties of the azo dye can be sensitive to its local environment. This sensitivity can be exploited to develop chemical sensors. For example, the binding of a specific analyte to a functional group on the dye molecule could induce a color change, providing a simple and effective method for detection.

The successful integration of this compound into these advanced material systems will require a multidisciplinary approach, combining expertise in synthetic chemistry, polymer science, and device engineering.

Development of New Computational Models for Predictive Analysis

The development of robust computational models is a crucial aspect of modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. For this compound and its derivatives, computational chemistry offers a powerful tool to accelerate the discovery and optimization process.

Future research in this area will likely focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are already widely used to predict the electronic structure, absorption spectra, and other properties of azo dyes. tandfonline.comresearchgate.net Future work will involve the use of more advanced functionals and basis sets to improve the accuracy of these predictions. For instance, DFT can be used to study the effects of different substituent groups on the aqueous solubility, chemical reactivity, and absorption wavelength of azo dyes. tandfonline.com High-level calculations can also be employed to investigate the excited-state dynamics of the photoisomerization process, providing valuable insights for the design of more efficient photoswitches.

Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it is possible to establish a statistical relationship between the molecular structure of a series of azo dyes and their observed properties (e.g., color, NLO activity, toxicity). tandfonline.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound and its derivatives in different environments, such as in solution or within a polymer matrix. This can provide insights into factors such as solubility, aggregation behavior, and the dynamics of photoisomerization in a condensed phase.

The integration of these computational approaches will create a powerful in silico design loop, where new molecules are first designed and screened computationally before being synthesized and tested experimentally. This will significantly reduce the time and resources required for the development of new functional materials based on the this compound scaffold.

Exploration of Complex Supramolecular Assemblies for Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional materials. The ability of azo dyes to participate in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, makes them excellent building blocks for supramolecular assemblies. researchgate.nettandfonline.com

Future research on this compound in this area will likely explore:

Self-Assembly in Solution and at Interfaces: By introducing specific functional groups that can direct non-covalent interactions, it is possible to induce the self-assembly of this compound derivatives into well-defined nanostructures, such as fibers, vesicles, or gels. nso-journal.orgrsc.org The properties of these self-assembled materials will be highly dependent on the nature of the intermolecular interactions and the resulting molecular packing.

Photoresponsive Supramolecular Systems: The photoisomerization of the azo group can be used to reversibly control the formation and dissociation of supramolecular assemblies. researchgate.net For example, the trans isomer may be prone to self-assembly, while the cis isomer may be more soluble and exist as individual molecules. This photo-induced phase transition can be exploited for applications such as controlled drug delivery, where a drug-loaded supramolecular nanocarrier can be disassembled by light to release its cargo at a specific target.

Co-crystals and Host-Guest Complexes: The co-crystallization of this compound with other molecules can lead to the formation of new crystalline materials with unique properties. Similarly, the encapsulation of the dye within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, can modify its photophysical properties and enhance its stability.

The exploration of the rich supramolecular chemistry of this compound and its derivatives holds great promise for the development of a new generation of "smart" materials with tunable and responsive properties. bris.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes